molecular formula C12H2Br6N2O4 B13404383 3,3',4,4',5,5'-Hexabromo-2,2'-dinitrobiphenyl

3,3',4,4',5,5'-Hexabromo-2,2'-dinitrobiphenyl

Cat. No.: B13404383
M. Wt: 717.6 g/mol
InChI Key: XQQXDDARUVUCNY-UHFFFAOYSA-N
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Description

3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl is a polybrominated biphenyl compound. Polybrominated biphenyls are a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications. due to their toxicity and persistence in the environment, their use is heavily regulated or banned in many regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl typically involves the bromination of biphenyl compounds followed by nitration. The process can be summarized as follows:

Industrial Production Methods

Industrial production of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.

    Biology: Investigated for its effects on biological systems, particularly its toxicity and environmental persistence.

    Medicine: Studied for its potential effects on human health, including its role as an endocrine disruptor.

    Industry: Historically used as a flame retardant in plastics, textiles, and electronic devices

Mechanism of Action

The mechanism of action of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the xenobiotic response element promoter region of genes it activates. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl is unique due to the presence of both bromine and nitro groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity compared to other polybrominated biphenyls .

Properties

Molecular Formula

C12H2Br6N2O4

Molecular Weight

717.6 g/mol

IUPAC Name

1,2,3-tribromo-4-nitro-5-(3,4,5-tribromo-2-nitrophenyl)benzene

InChI

InChI=1S/C12H2Br6N2O4/c13-5-1-3(11(19(21)22)9(17)7(5)15)4-2-6(14)8(16)10(18)12(4)20(23)24/h1-2H

InChI Key

XQQXDDARUVUCNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)[N+](=O)[O-])C2=CC(=C(C(=C2[N+](=O)[O-])Br)Br)Br

Origin of Product

United States

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